molecular formula C8H14O B094567 1-Oxaspiro[2.6]nonane CAS No. 185-85-3

1-Oxaspiro[2.6]nonane

Cat. No.: B094567
CAS No.: 185-85-3
M. Wt: 126.2 g/mol
InChI Key: DULNQKPEYCYFFO-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.6]nonane is a chemical compound with the molecular formula C₈H₁₄O and a molecular weight of 126.2 g/mol It is characterized by a spirocyclic structure, where an oxygen atom is incorporated into a nine-membered ring system

Preparation Methods

The synthesis of 1-Oxaspiro[2.6]nonane can be achieved through several synthetic routes. One common method involves the reaction of trimethylsulfoxonium iodide with cycloheptanone in the presence of a strong base such as sodium hydride . The reaction is typically carried out in a solvent like diethylene glycol dimethyl ether at elevated temperatures (around 130°C) for a short duration (approximately 0.5 hours) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Oxaspiro[2.6]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace the oxygen atom in the spirocyclic ring.

    Addition: Electrophilic addition reactions can also take place, particularly at the spirocyclic ring, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include organic solvents (e.g., diethyl ether, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

1-Oxaspiro[2.6]nonane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism by which 1-Oxaspiro[2.6]nonane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are still ongoing, aiming to elucidate its precise mechanism of action.

Comparison with Similar Compounds

1-Oxaspiro[2.6]nonane can be compared with other spirocyclic compounds such as:

    1-Oxaspiro[2.5]octane: Similar in structure but with an eight-membered ring.

    1-Oxaspiro[3.5]nonane: Contains a three-membered ring fused with a nine-membered ring.

    1-Oxaspiro[4.5]decane: Features a four-membered ring fused with a ten-membered ring.

The uniqueness of this compound lies in its specific ring size and the presence of an oxygen atom, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-oxaspiro[2.6]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-6-8(5-3-1)7-9-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULNQKPEYCYFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349095
Record name 1-oxaspiro[2.6]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-85-3
Record name 1-oxaspiro[2.6]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of trimethylsulfonium iodide (35.7 g) in 300 mL dry DMSO was added 11.2 g of cycloheptanone with stirring. A solution of potassium tert-butoxide (16.83 g) in 200 mL dry DMSO was slowly added. The resulting solution was stirred at room temperature for 16 hours. The reaction mixture was quenched by addition of water (600 mL), and extracted with diethyl ether (3×200 mL). The combined organic layers were washed with water (200 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure to give the product.
Quantity
35.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
16.83 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is the key chemical reaction that 1-oxaspiro[2.6]nonane undergoes as described in the research paper?

A1: The research paper focuses on the acid-catalyzed ring opening of this compound. [] This reaction involves the breaking of the ether bond within the spirocyclic structure, leading to the formation of a new linear or cyclic molecule. The specific reaction described involves a 1,5 hydrogen shift, highlighting a potential rearrangement mechanism under acidic conditions. []

Q2: Can you elaborate on the significance of the "1,5 hydrogen shift" mentioned in the paper's title?

A2: A 1,5 hydrogen shift is a type of sigmatropic rearrangement where a hydrogen atom migrates within a molecule across a system of five atoms. In the context of this research, the acid-catalyzed ring opening of this compound likely proceeds through a mechanism involving this 1,5 hydrogen shift. [] This shift is significant because it influences the structure of the final product(s) formed. Further investigation into the specific mechanistic details and how different reaction conditions might affect this shift would be valuable areas of research.

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